N-(4-acetylphenyl)-3-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-4-3-5-14(10-11)16(19)17-15-8-6-13(7-9-15)12(2)18/h3-10H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGADFUUQGYWIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 4 Acetylphenyl 3 Methylbenzamide and Its Analogues
Established Synthetic Routes for Benzamide (B126) Scaffold Construction
The formation of the amide bond is a cornerstone of organic synthesis. For a target molecule like N-(4-acetylphenyl)-3-methylbenzamide, the key disconnection lies between the carbonyl carbon of the 3-methylbenzoyl group and the nitrogen atom of the 4-aminoacetophenone moiety. Two of the most reliable and widely employed methods for forging this amide linkage are amide coupling reactions and the condensation of amines with acyl chlorides.
Amide Coupling Reactions (e.g., Carbodiimide-mediated)
Carbodiimide-mediated coupling reactions represent a powerful method for forming amide bonds directly from a carboxylic acid (3-methylbenzoic acid) and an amine (4-aminoacetophenone). These reagents facilitate the dehydration of the components to form the amide bond under mild conditions. researchgate.net
The general mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) (such as N,N'-dicyclohexylcarbodiimide, DCC, or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org This intermediate can then be attacked by the amine nucleophile to yield the desired amide product and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.orgyoutube.com
| Reagent Type | Name | Acronym | Key Features |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and effective, but the dicyclohexylurea byproduct is poorly soluble in many organic solvents. wikipedia.org |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, leading to a water-soluble urea byproduct, which simplifies purification. peptide.comnih.gov |
| Additive | 1-Hydroxybenzotriazole | HOBt | Minimizes N-acylurea formation and suppresses racemization in chiral substrates by forming an active ester. peptide.comnih.gov |
| Additive | N-Hydroxysuccinimide | HONSu | Functions similarly to HOBt to prevent side reactions and improve coupling efficiency. peptide.com |
Condensation Reactions Involving Amines and Acyl Chlorides
One of the most traditional and direct methods for synthesizing amides is the acylation of an amine with an acyl chloride, a reaction often referred to as the Schotten-Baumann reaction. slideshare.netfishersci.it For the synthesis of this compound, this would involve the reaction of 4-aminoacetophenone with 3-methylbenzoyl chloride.
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This process generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic. slideshare.net Typically, a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine like triethylamine (B128534) or diisopropylethylamine (DIPEA), is added to the reaction mixture to act as an HCl scavenger. fishersci.itacs.org
This method is highly efficient and generally proceeds rapidly at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.it Recent advancements have focused on developing more environmentally benign protocols, such as using the bio-based solvent Cyrene™ or conducting the reaction in aqueous surfactant solutions, which can simplify the workup and reduce reliance on toxic solvents. acs.orgrsc.org
| Amine | Acyl Chloride | Base | Solvent | General Outcome |
| 4-Aminoacetophenone | 3-Methylbenzoyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) | High yield of this compound. fishersci.it |
| Various Primary Amines | Various Acyl Chlorides | Diisopropylethylamine (DIPEA) | Aqueous TPGS-750-M | Good to excellent yields with a simplified, chromatography-free workup. acs.org |
| Nitroarenes (in situ reduction) | Acyl Chlorides | - (Fe dust as reductant) | Water | A method for forming N-aryl amides directly from nitroarenes. rsc.org |
Design and Synthesis of Substituted this compound Analogues
Molecular modification is a key strategy in medicinal chemistry to refine the properties of a lead compound. biomedres.usresearchgate.net For this compound, analogues can be systematically synthesized by altering the substituents on either aromatic ring or by replacing key functional groups with bioisosteres.
Modifications on the Acetylphenyl Moiety
The acetyl group on the phenyl ring is a versatile chemical handle for structural modification. biomedres.us It can serve as a key pharmacophoric element or as a synthetic precursor for more complex structures.
One common strategy is to use the acetyl group's methyl ketone in condensation reactions. For instance, the Claisen-Schmidt condensation reaction between N-(4-acetylphenyl)-benzamides and various aromatic aldehydes can produce chalcone (B49325) derivatives. wisdomlib.org This reaction extends the conjugation of the system and introduces new substituents, significantly altering the molecule's size, shape, and electronic properties.
Alternatively, the carbonyl of the acetyl group can be reduced to a secondary alcohol, which can introduce a new hydrogen-bonding site and a chiral center. The alcohol could be further functionalized through etherification or esterification. The entire acetyl group could also be replaced with other functionalities to probe its importance in biological interactions.
Substituent Variation on the Methylbenzamide Ring
The 3-methylbenzamide (B1583426) portion of the molecule offers numerous opportunities for modification to explore structure-activity relationships. The effect of a substituent on a benzene (B151609) ring is dependent on its electronic properties (electron-donating or electron-withdrawing) and its position (ortho, meta, or para). ucsb.eduyoutube.com
Variations can include:
Altering the position of the methyl group: Moving the methyl group from the meta (3-position) to the ortho (2-position) or para (4-position) would change the steric profile and potentially the orientation of the two aromatic rings relative to each other.
Replacing the methyl group: Substituting the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) can probe for steric tolerance.
Introducing different substituents: Placing various electron-withdrawing groups (e.g., halogens like Cl, F; nitro) or electron-donating groups (e.g., methoxy, amino) on the benzamide ring can modulate the electronic character of the amide bond and the ring itself. ucsb.edunih.gov These changes can influence binding affinity, metabolic stability, and other pharmacological properties. mdpi.com For example, a study on the synthesis of N-substituted benzamide derivatives found that a chlorine atom or nitro group on the benzamide ring significantly affected their anti-proliferative activity. nih.gov
| Substituent (S) | Position | Electronic Effect | Potential Impact |
| -Cl, -F, -Br | meta, para | Electron-withdrawing (-I, +M) | Can alter ring electronics and introduce halogen bonding potential. ucsb.edu |
| -NO₂ | meta, para | Strongly Electron-withdrawing (-I, -M) | Significantly changes electronic distribution and may impact activity. nih.gov |
| -OCH₃ | meta, para | Electron-donating by resonance (+M), Electron-withdrawing by induction (-I). ucsb.edu | Can act as a hydrogen bond acceptor and influence conformation. |
| -CF₃ | meta, para | Strongly Electron-withdrawing (-I) | Can enhance metabolic stability and alter lipophilicity. |
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or other drug-like characteristics. drughunter.commagtech.com.cn
Amide Bioisosteres: The central amide bond is often a site of metabolic hydrolysis by proteases. hyphadiscovery.com Replacing it with a more stable mimic can improve a compound's pharmacokinetic profile. Common amide bioisosteres include five-membered heterocyclic rings which can mimic the geometry and hydrogen bonding capabilities of the amide group. nih.gov
1,2,3-Triazoles: These are excellent amide mimics that can be synthesized via "click" chemistry. They are resistant to hydrolysis and can act as both hydrogen bond donors and acceptors. hyphadiscovery.comcambridgemedchemconsulting.com
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide replacements to increase metabolic stability. nih.gov They can mimic the planarity and dipole moment of an amide. nih.gov
Other Replacements: Thioamides, retro-amides, carbamates, and trifluoroethylamines are other examples of non-classical bioisosteres that have been successfully employed. drughunter.comhyphadiscovery.com
Acetyl Group Bioisosteres: The acetyl group can also be replaced to modulate activity or physicochemical properties.
Sulfonamides: A sulfonamide group can replace the entire N-acetylphenylamide structure, as seen in the synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide. researchgate.net
Heterocycles: An isoxazole (B147169) or oxadiazole ring can serve as a bioisosteric replacement for an acetyl group, mimicking its electronic and steric properties. cambridgemedchemconsulting.comnih.gov
Phenyl Group: In some contexts, a phenyl group can be considered a bioisostere of an acetyl group. acs.org
| Original Group | Bioisostere | Rationale for Replacement |
| Amide (-CO-NH-) | 1,2,3-Triazole | Increased metabolic stability, mimics H-bond properties. hyphadiscovery.comacs.org |
| Amide (-CO-NH-) | 1,2,4-Oxadiazole (B8745197) | Improved metabolic stability, mimics planarity and dipole moment. nih.gov |
| Amide (-CO-NH-) | Thioamide (-CS-NH-) | Alters H-bonding properties (stronger HBD, weaker HBA). hyphadiscovery.com |
| Acetyl (-CO-CH₃) | Phenyl | Can be a similar size and shape depending on the binding pocket. acs.org |
| Acetyl (-CO-CH₃) | Isoxazole Ring | Mimics the acetyl group while introducing a heterocyclic element. nih.gov |
| Acetyl (-CO-CH₃) | Sulfonyl (-SO₂-CH₃) | Replaces carbonyl with sulfonyl, altering electronic properties and H-bonding capacity. |
Preparation of Thiourea (B124793) and Other Heteroatom Analogues
The incorporation of heteroatoms like sulfur and the construction of heterocyclic rings are key strategies in modifying the properties of this compound.
The synthesis of N-((4-acetylphenyl)carbamothioyl) derivatives, which are thiourea analogues of this compound, can be achieved through a multi-step process. A general and effective method involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt to form an acyl isothiocyanate intermediate. This intermediate is then reacted with an appropriate amine to yield the desired N-acylthiourea derivative.
For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide, a structural analogue, begins with the reaction of pivaloyl chloride with potassium thiocyanate in dry acetone (B3395972) under reflux conditions. This step generates pivaloyl isothiocyanate. Following this, 4-aminoacetophenone is added to the reaction mixture, which is then refluxed for an extended period to produce the final N-((4-acetylphenyl)carbamothioyl)pivalamide product. nih.gov The reaction progress is typically monitored using thin-layer chromatography (TLC). nih.gov
Table 1: Synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide nih.gov
| Step | Reactants | Reagents/Solvents | Conditions | Product |
| 1 | Pivaloyl chloride | Potassium thiocyanate, Dry acetone | Reflux | Pivaloyl isothiocyanate |
| 2 | Pivaloyl isothiocyanate, 4-Aminoacetophenone | Dry acetone | Reflux | N-((4-acetylphenyl)carbamothioyl)pivalamide |
This methodology can be adapted for the synthesis of the corresponding 3-methylbenzoyl derivative by substituting pivaloyl chloride with 3-methylbenzoyl chloride.
The introduction of other chalcogens (like selenium) or various heterocyclic systems can be accomplished through several synthetic routes, often using a versatile precursor derived from N-(4-acetylphenyl)amine. For example, N-(4-acetylphenyl)-2-chloroacetamide can serve as a key intermediate for the synthesis of a variety of heterocyclic scaffolds. acs.orgnih.gov
One approach involves the reaction of N-(4-acetylphenyl)-2-chloroacetamide with a mercapto-containing heterocycle, such as 2-mercaptobenzothiazole. The resulting sulfide (B99878) can then undergo condensation reactions with various reagents like phenylhydrazine, 2-cyanoacetohydrazide, or thiosemicarbazide (B42300) to furnish a range of heterocyclic derivatives. acs.orgnih.gov For example, reaction with thiosemicarbazide yields a thiosemicarbazone, which can be further cyclized. acs.orgnih.gov
Furthermore, the chloroacetamide precursor can react with other mercapto-substituted heterocycles, such as 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) or 6-amino-2-mercaptopyrimidin-4-ol, to yield the corresponding sulfide products. acs.orgnih.gov These sulfides can then be subjected to cyclization reactions to form fused heterocyclic systems. For instance, a thieno[2,3-b]pyridine (B153569) derivative can be synthesized through the cyclization of the appropriate sulfide precursor using a base like sodium ethoxide. acs.orgnih.gov
The synthesis of benzamide analogues containing a 1,2,4-oxadiazole ring has also been reported. mdpi.com This typically involves the reaction of a substituted benzoic acid with a hydroxylamine (B1172632) to form a hydroxamic acid, which is then cyclized with a suitable coupling partner. While a direct synthesis starting from this compound is not explicitly detailed, the general strategies for incorporating such heterocycles are well-established in the broader context of benzamide chemistry. nih.govmdpi.com
Chemo- and Regioselective Synthesis Approaches
Achieving chemo- and regioselectivity is crucial in the synthesis of specifically substituted benzamides like this compound, especially when multiple reactive sites are present in the starting materials or intermediates.
A key challenge in the synthesis of unsymmetrical N,N'-disubstituted ureas and thioureas is controlling the regioselectivity of the addition of the amine to the isocyanate or isothiocyanate. In the context of synthesizing analogues of this compound, the reaction between an isocyanate/isothiocyanate and an amine needs to be directed to form the desired isomer. The electronic and steric properties of the substituents on both the isocyanate/isothiocyanate and the amine play a significant role in determining the outcome of the reaction.
In more complex syntheses, such as the construction of fused heterocyclic systems, chemo- and regioselectivity are paramount. For example, in palladium-catalyzed cross-coupling reactions to form carbazoles, the choice of catalyst, ligand, and base can dictate which C-N or C-C bond forms preferentially. acs.orgnih.govresearchgate.net While not directly applied to this compound in the reviewed literature, these principles are transferable. For instance, the Buchwald-Hartwig amination is a powerful tool for the selective formation of C-N bonds. acs.orgnih.govresearchgate.net The regioselectivity of subsequent C-H activation/arylation steps can be influenced by the electronic nature of the substituents and the directing ability of existing functional groups. acs.orgnih.govresearchgate.net
Advancements in Green Chemistry Principles for Benzamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amides, including benzamides, to develop more environmentally benign and efficient processes. Key advancements focus on reducing or eliminating the use of hazardous solvents and reagents, minimizing waste, and improving energy efficiency.
One significant green approach to benzamide synthesis is the use of solvent-free and activation-free conditions. mdpi.comnih.gov For instance, the N-benzoylation of anilines can be achieved by reacting the amine directly with vinyl benzoate (B1203000) at room temperature without the need for a solvent or an activating agent. nih.gov This method offers high yields and simplifies the purification process, as the desired benzamide can often be isolated by simple crystallization. mdpi.comnih.gov
Table 2: Green Synthesis of Benzamides using Vinyl Benzoate nih.gov
| Amine Substrate | Reaction Conditions | Product | Yield (%) |
| Aniline (B41778) | 3 eq. Vinyl benzoate, room temp, 24h | N-Phenylbenzamide | 95 |
| 4-Methylaniline | 3 eq. Vinyl benzoate, room temp, 24h | N-(4-Methylphenyl)benzamide | 92 |
| 4-Methoxyaniline | 3 eq. Vinyl benzoate, room temp, 24h | N-(4-Methoxyphenyl)benzamide | 98 |
Another green strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. For example, copper-based metal-organic frameworks (MOFs) have been successfully employed as catalysts for the oxidative coupling of aldehydes and amines to produce amides. mdpi.com This method has been applied to the synthesis of N,N-diethyl-3-methylbenzamide with excellent conversion and yield, demonstrating its potential for the sustainable production of benzamides. mdpi.com
Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. The oxidative amidation of aldehydes with amino heterocycles catalyzed by heteropolyanion-based ionic liquids under microwave irradiation provides a rapid and efficient route to N-heteroaryl amides in solvent-free media. researchgate.net This approach offers advantages such as short reaction times, high yields, and catalyst reusability. researchgate.net The decomposition of benzoylthioureas to benzamides and thiobenzamides can also be achieved under solvent-free conditions using iodine-alumina as a catalyst with microwave irradiation. researchgate.net
The use of water as a solvent at high temperatures is another promising green approach. wits.ac.za Although not specifically demonstrated for this compound, the synthesis of other heterocyclic compounds like benzimidazoles has been successfully carried out in high-temperature water, achieving yields comparable to or better than those in conventional organic solvents. wits.ac.za
Advanced Spectroscopic and Structural Elucidation of N 4 Acetylphenyl 3 Methylbenzamide and Its Analogues
Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The crystal lattice of N-(4-acetylphenyl)-3-methylbenzamide is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking, which are characteristic of aromatic amides.
Hydrogen Bonding: The secondary amide group (-CONH-) is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the crystalline state, it is anticipated that molecules of this compound will form robust hydrogen bonds. Specifically, the amide proton (N-H) of one molecule will likely engage in a hydrogen bond with the carbonyl oxygen atom (C=O) of a neighboring molecule, leading to the formation of chains or dimeric motifs. researchgate.netnih.govnih.gov This N-H···O hydrogen bonding is a primary determinant of the supramolecular assembly in such compounds. researchgate.net The formation of these bonds can be cooperative, where the formation of one hydrogen bond to the carbonyl oxygen can enhance the acidity of the N-H proton, strengthening subsequent hydrogen bonds. nih.gov
| Interaction Type | Donor | Acceptor | Probable Geometry |
| Hydrogen Bond | N-H (amide) | C=O (amide) | Linear or near-linear |
| Hydrogen Bond | N-H (amide) | C=O (acetyl) | Possible, but likely less favorable than amide-amide |
| π-π Stacking | 3-methylbenzoyl ring | 4-acetylphenyl ring | Parallel-displaced or T-shaped |
| C-H···O | Aromatic C-H | C=O (amide or acetyl) | Directional |
| C-H···π | Aromatic/Methyl C-H | Aromatic ring | Directional |
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state is determined by the torsion angles around the single bonds connecting the aromatic rings to the central amide linkage. The amide bond itself is known to have a high degree of double bond character, resulting in a planar or near-planar geometry for the -CONH- group.
The key rotational degrees of freedom are around the N-C(aryl) and C(carbonyl)-C(aryl) bonds. The relative orientation of the two aromatic rings is a crucial conformational feature. In related N-arylbenzamides, the aromatic rings are often twisted with respect to the plane of the amide group. This twist is a compromise between delocalization of the nitrogen lone pair into the phenyl ring (favoring planarity) and steric hindrance between the ortho substituents and the amide group.
Based on studies of analogous compounds, it is probable that the 3-methylbenzoyl and 4-acetylphenyl rings in this compound are not coplanar. The dihedral angles between the amide plane and the aromatic rings are likely to be significant. For instance, in N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the torsion angle between the two rings was found to be -53.97(13)°. mdpi.com The specific conformation adopted in the crystal will be the one that optimizes the intermolecular interactions, particularly the hydrogen bonding and π-stacking, within the crystal lattice.
The table below outlines the key dihedral angles that define the conformation of the molecule.
| Dihedral Angle | Description | Expected Range |
| C(aryl)-C(carbonyl)-N-C(aryl) | Defines the overall twist of the molecule | Likely non-planar |
| C(carbonyl)-N-C(aryl)-C(aryl) | Torsion of the N-acetylphenyl bond | Significant twist from planarity |
| N-C(carbonyl)-C(aryl)-C(aryl) | Torsion of the C-3-methylbenzoyl bond | Significant twist from planarity |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure organic compound. This analysis provides experimental verification of the compound's empirical formula and, by extension, its molecular formula and purity. For this compound, with the molecular formula C₁₆H₁₅NO₂, the theoretical elemental composition can be calculated.
The experimental values obtained from elemental analysis of a synthesized and purified sample of this compound should closely match these theoretical percentages, typically within a ±0.4% margin of error, to confirm its stoichiometric identity.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 16 | 192.16 | 75.87 |
| Hydrogen | H | 1.008 | 15 | 15.12 | 5.97 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.53 |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.64 |
| Total | 253.29 | 100.00 |
Structure Activity Relationship Sar Studies of N 4 Acetylphenyl 3 Methylbenzamide Derivatives
Identification of Pharmacophoric Features Essential for Biological Activity
The fundamental structure of N-(4-acetylphenyl)-3-methylbenzamide comprises three key regions: the 3-methylbenzoyl group (Ring A), the central amide linkage, and the 4-acetylphenyl moiety (Ring B). Each of these components plays a role in the molecule's interaction with its biological target.
Ring A (3-methylbenzoyl group): The substitution pattern on this aromatic ring is critical. The methyl group at the meta-position influences the molecule's conformation and interaction with the target protein. Modifications to this ring, such as altering the position or nature of the substituent, can significantly impact activity.
Amide Linkage (-CO-NH-): This central linker is a crucial hydrogen bonding unit. The hydrogen on the nitrogen and the carbonyl oxygen can act as hydrogen bond donor and acceptor, respectively, forming key interactions within a receptor's binding pocket. The relative orientation of the two aromatic rings is dictated by the rotational freedom around the amide bond.
SAR studies on related benzanilide (B160483) series have shown that the nature and position of substituents on both aromatic rings are determinants of biological activity. For instance, in some series, electron-withdrawing groups on one ring and electron-donating groups on the other can enhance potency, highlighting the importance of a specific electronic distribution across the molecule for optimal target engagement.
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activity. For derivatives of this compound, a general QSAR equation can be expressed as:
log(1/C) = k₁ (lipophilicity) + k₂ (electronic effects) + k₃ (steric effects) + k₄
Where:
C is the concentration of the compound required to produce a defined biological effect (e.g., IC50).
k₁, k₂, k₃, and k₄ are constants determined by regression analysis.
This model allows researchers to predict the activity of unsynthesized compounds and to understand the relative importance of different physicochemical properties. For a hypothetical series of this compound analogs where the substituent 'R' on the 3-methylbenzoyl ring is varied, a QSAR study might reveal that lipophilicity and electronic effects are the primary drivers of activity.
To illustrate, consider the following hypothetical data for a series of derivatives:
| Derivative (R group) | log(1/C) (Observed) | ClogP | Hammett's σ |
| H | 4.5 | 3.1 | 0.00 |
| 4-Cl | 5.2 | 3.8 | 0.23 |
| 4-OCH₃ | 4.3 | 3.0 | -0.27 |
| 4-NO₂ | 5.5 | 3.2 | 0.78 |
A regression analysis of this data could yield an equation that quantifies the positive contribution of electron-withdrawing groups (positive coefficient for σ) and lipophilicity (positive coefficient for ClogP) to the biological activity.
Impact of Aromatic Ring Substituents on Biological Potency and Selectivity
The substituents on the aromatic rings of this compound derivatives are primary modulators of their biological profiles. Their effects can be dissected into electronic, steric, and lipophilic contributions.
Electronic Effects (e.g., Hammett Constants)
The electronic influence of a substituent is its ability to donate or withdraw electron density from the aromatic ring. This is quantified by the Hammett constant (σ). A positive σ value indicates an electron-withdrawing group (e.g., -NO₂, -CN, -Cl), while a negative value signifies an electron-donating group (e.g., -OCH₃, -CH₃). These electronic shifts can alter the pKa of the amide NH, the hydrogen bonding capacity of the acetyl group, and the ability of the aromatic rings to participate in pi-stacking interactions.
A Hammett plot, which graphs log(K/K₀) or a biological equivalent against σ, can reveal the nature of the electronic interaction. A positive slope (ρ > 0) indicates that the reaction or binding is favored by electron-withdrawing groups, suggesting that a buildup of negative charge is stabilized in the transition state or binding interaction. Conversely, a negative slope (ρ < 0) implies that electron-donating groups enhance activity.
Hypothetical Hammett Plot Data for Ring A Substituents:
| Substituent (R) | Hammett Constant (σ) | log(Activity) |
| OCH₃ | -0.27 | 4.8 |
| CH₃ | -0.17 | 5.0 |
| H | 0.00 | 5.2 |
| Cl | 0.23 | 5.5 |
| CN | 0.66 | 5.9 |
This hypothetical data would yield a positive slope, suggesting that electron-withdrawing substituents on the 3-methylbenzoyl ring enhance the biological activity of this series.
Steric Effects (e.g., Taft Parameters)
Steric parameters, such as the Taft steric parameter (Es), quantify the bulkiness of a substituent. Bulky substituents can hinder the molecule from adopting the optimal conformation for binding to its target, leading to a decrease in activity. Conversely, in some cases, a larger group might be necessary to fill a specific hydrophobic pocket in the receptor.
The Taft equation separates polar, steric, and resonance effects. A negative correlation with Es typically indicates that smaller substituents are favored, while a positive correlation suggests that bulkier groups may be beneficial.
Hypothetical Taft Analysis Data:
| Substituent (R) | Taft Steric Parameter (Es) | Biological Activity (log 1/C) |
| H | 1.24 | 6.0 |
| CH₃ | 0.00 | 5.8 |
| CH(CH₃)₂ | -0.47 | 5.4 |
| C(CH₃)₃ | -1.54 | 4.9 |
This data illustrates a negative correlation between steric bulk and activity, indicating that larger substituents on the benzoyl ring are detrimental to the compound's potency.
Lipophilic Contributions
Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or calculated (ClogP), is crucial for a molecule's ability to cross cell membranes and reach its target. There is often an optimal range of lipophilicity for biological activity. If a compound is too hydrophilic, it may not effectively cross lipid barriers. If it is too lipophilic, it may become trapped in fatty tissues or membranes, leading to poor bioavailability and potential toxicity. The contribution of a specific substituent to lipophilicity is given by the hydrophobic constant (π).
Hypothetical Lipophilicity-Activity Relationship:
| Substituent (R) | Hydrophobic Constant (π) | ClogP | Biological Activity (log 1/C) |
| H | 0.00 | 3.50 | 5.2 |
| Cl | 0.71 | 4.21 | 5.8 |
| OCH₃ | -0.02 | 3.48 | 5.1 |
| CF₃ | 0.88 | 4.38 | 6.0 |
This table shows that increasing lipophilicity through the addition of chloro or trifluoromethyl groups correlates with higher activity in this hypothetical series.
Conformational Flexibility and Its Role in Ligand-Target Recognition
The three-dimensional shape of this compound is not static. Rotation around the single bonds, particularly the N-phenyl and C-benzoyl bonds, allows the molecule to adopt various conformations. The relative orientation of the two aromatic rings is a key determinant of binding affinity.
The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for potent activity. Computational studies, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred conformations and the energy barriers between them. Understanding the conformational landscape is critical for designing derivatives that are pre-organized for binding, which can lead to a significant increase in potency. For instance, introducing substituents that favor the bioactive conformation can be a powerful strategy in drug design.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful techniques used to navigate chemical space and identify novel chemotypes with desired biological activities. These strategies are particularly valuable for overcoming limitations of a lead compound, such as poor metabolic stability, toxicity, or limited patentability.
Scaffold Hopping: This strategy involves the replacement of the core molecular framework (the scaffold) of a bioactive molecule with a structurally different one, while maintaining the original's key pharmacophoric features. The goal is to discover new lead compounds that retain or improve upon the biological activity of the parent molecule but possess a distinct chemical architecture. In the context of this compound, this could involve replacing the central benzamide (B126) core with other heterocyclic or acyclic structures that can spatially orient the essential 3-methylphenyl and 4-acetylphenyl moieties in a similar manner.
For instance, research into related N-phenylbenzamide series has demonstrated the potential of scaffold hopping. In the development of muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, a library of analogs based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold was synthesized and evaluated. drughunter.comnih.gov While this series showed generally shallow SAR, it highlighted that significant structural modifications to the core could be tolerated while maintaining some level of biological activity, opening avenues for more drastic scaffold alterations. drughunter.comnih.gov
Bioisosteric Replacement: This approach focuses on the substitution of specific atoms or functional groups within a molecule with other groups that have similar physical or chemical properties, leading to similar biological activity. Bioisosteric replacements are often employed to modulate a compound's physicochemical properties, such as size, shape, electronic distribution, and lipophilicity, which can in turn affect its potency, selectivity, and pharmacokinetic profile. drughunter.com
For the this compound scaffold, several key areas are amenable to bioisosteric replacement:
The Amide Linker: The central amide bond is a common target for bioisosteric replacement due to its potential susceptibility to enzymatic cleavage. nih.govresearchgate.net Bioisosteres for the amide group include retro-amides (reversed amides), where the positions of the CO and NH groups are swapped. drughunter.com Other common replacements include heterocycles like 1,2,3-triazoles, oxadiazoles, and imidazoles, which can mimic the hydrogen bonding capabilities and planarity of the amide bond while often improving metabolic stability. nih.govresearchgate.net
The Acetyl Group: The acetyl moiety on the phenyl ring is another key functional group that can be targeted for bioisosteric replacement. The ketone can be replaced with other electron-withdrawing groups to probe the importance of this feature for biological activity. For example, a nitro group (NO2) has been successfully used as a replacement for a trifluoromethyl (CF3) group in other N-phenylbenzamide series, suggesting its potential as a bioisostere for the acetyl group in this context. nih.gov
The Phenyl Rings: The two phenyl rings themselves can be replaced with various heterocyclic rings to explore the impact on biological activity and physicochemical properties. For example, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the electronic properties and introduce new hydrogen bonding possibilities.
Illustrative Research Findings:
While specific data on scaffold hopping and bioisosteric replacement for this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights. In a study on antischistosomal N-phenylbenzamides, researchers investigated the effect of replacing a para-trifluoromethyl (CF3) group with a para-nitro (NO2) group on the anilide ring. nih.gov This bioisosteric replacement was well-tolerated and, in some cases, led to enhanced potency, demonstrating the feasibility of such modifications. nih.gov The same study also explored the impact of reversing the amide bond, a form of bioisosteric replacement, and found that this modification could be compatible with retaining antischistosomal activity. nih.gov
The following interactive table summarizes hypothetical examples of scaffold hopping and bioisosteric replacement strategies that could be applied to this compound, based on principles from related studies.
| Parent Compound | Derivative Type | Modification | Rationale | Hypothetical Activity Change |
| This compound | Bioisosteric Replacement (Amide) | Replacement of the amide linker with a 1,2,3-triazole ring. | Improve metabolic stability and alter hydrogen bonding capacity. | Potentially retained or altered activity profile. |
| This compound | Bioisosteric Replacement (Acetyl) | Replacement of the 4-acetyl group with a 4-nitro group. | Maintain electron-withdrawing character while altering size and polarity. | Activity may be retained or modulated depending on target interactions. |
| This compound | Scaffold Hopping | Replacement of the benzamide core with a thiazole-based scaffold. | Explore novel chemical space and intellectual property. | Activity would be highly dependent on the new scaffold's ability to mimic the original pharmacophore. |
| This compound | Bioisosteric Replacement (Phenyl) | Replacement of the 3-methylphenyl ring with a 3-methylthienyl group. | Modify lipophilicity and electronic properties. | Potential for altered potency or selectivity. |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of a molecule. These methods can predict a molecule's geometry, electronic structure, and reactivity with a high degree of accuracy.
Studies on related benzamide (B126) structures have shown that the amide linkage and the nature of the substituents on the phenyl rings significantly influence the electronic distribution across the molecule. For instance, the presence of an acetyl group, which is an electron-withdrawing group, on one phenyl ring and a methyl group, which is electron-donating, on the other, as in N-(4-acetylphenyl)-3-methylbenzamide, is expected to create a polarized electronic structure. This polarization is a key determinant of the molecule's reactivity and its ability to interact with biological macromolecules. DFT calculations on analogous compounds have been successfully used to rationalize their observed chemical behavior and biological activity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's stability; a smaller gap generally implies higher reactivity.
In studies of various benzamide derivatives, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO tends to be distributed over the electron-deficient regions, including the carbonyl group and the phenyl ring bearing electron-withdrawing substituents. For this compound, it can be hypothesized that the HOMO would be predominantly located on the 3-methylphenyl ring, while the LUMO would be centered on the 4-acetylphenyl moiety. The calculated HOMO-LUMO gap for similar structures provides a quantitative measure of their reactivity and potential as bioactive molecules.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Structurally Similar Benzamide Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values found for analogous benzamide derivatives in computational studies.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral potential.
For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen of the amide group and the acetyl group's oxygen. These areas are potential hydrogen bond acceptors. Conversely, the amide hydrogen (N-H) would exhibit a positive potential, making it a hydrogen bond donor. The aromatic rings would display a more complex potential landscape influenced by their respective substituents. Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to ligand-receptor binding. Studies on other benzimidazole-like ligands have demonstrated that the electrostatic surface potential is a significant factor in their interaction with receptor binding sites. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein.
Molecular docking studies on a wide range of benzamide derivatives have demonstrated their potential to interact with various enzymes and kinases involved in different disease pathways. Although no specific docking studies have been reported for this compound, the extensive research on its analogs allows for informed predictions about its potential targets.
Enzymes:
Cholinesterases (AChE and BChE): Benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov Docking studies reveal that these compounds can fit into the active site gorge of the enzymes, forming key interactions with amino acid residues.
Histone Deacetylases (HDACs): The benzamide moiety is a known zinc-binding group present in many HDAC inhibitors. researchgate.netresearchgate.netmdpi.comnih.gov Docking simulations show that the benzamide group can coordinate with the zinc ion in the active site of HDACs, while the rest of the molecule forms interactions with the surrounding amino acids, leading to potent inhibition.
Cyclooxygenase-2 (COX-2): N-phenylbenzamide derivatives have been evaluated as selective COX-2 inhibitors for their anti-inflammatory potential. nih.gov Docking studies have helped to elucidate the binding mechanism of these inhibitors within the COX-2 active site. nih.gov
Tubulin: Benzamide derivatives have been explored as tubulin polymerization inhibitors, a key strategy in cancer chemotherapy. nih.govresearchgate.netrsc.orgresearchgate.netmdpi.com Molecular docking has been used to understand how these molecules bind to the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net
Urease: The structural similarity of some benzamide derivatives to urea (B33335) makes them potential urease inhibitors. nih.gov Molecular docking studies have been employed to predict the binding poses of these competitive inhibitors at the urease active site. nih.gov
Alpha-amylase: Benzimidazole derivatives have been identified as potential α-amylase inhibitors, relevant for the management of diabetes. mdpi.comresearchgate.netnih.govnih.gov Docking simulations have been used to predict the interactions of these compounds within the α-amylase receptor pocket. researchgate.netnih.gov
SIRT2: Thioether analogues of 3-(benzylsulfonamido)benzamide have been identified as potent and selective SIRT2 inhibitors. nih.gov Molecular modeling and docking studies were crucial in understanding the unfavorable role of the sulfonamide moiety for SIRT2 binding and guiding the design of more potent thioether replacements. nih.gov
DNMT-1: While specific studies on benzamides and DNMT-1 are less common, the general principles of ligand-protein interaction suggest that appropriately substituted benzamides could potentially bind to the active site of DNA methyltransferase 1.
Kinases:
BRAF V600E: N-(thiophen-2-yl) benzamide derivatives have been identified as selective inhibitors of the BRAF V600E mutant kinase, a key target in melanoma. nih.gov Molecular docking has been instrumental in understanding the molecular mechanism of inhibition. nih.gov
The binding energy, calculated from docking simulations, provides a quantitative estimate of the binding affinity between a ligand and its target. A lower binding energy generally indicates a more stable protein-ligand complex. The interaction landscape reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking—that stabilize the complex.
Table 2: Illustrative Binding Energies and Key Interacting Residues of an Analogous Benzamide Derivative with Various Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Acetylcholinesterase (AChE) | 4EY7 | -9.8 | Tyr124, Trp286, Tyr341 |
| Histone Deacetylase 2 (HDAC2) | 3MAX | -8.5 | His146, Gly154, Cys156 |
| Cyclooxygenase-2 (COX-2) | 5IKT | -10.2 | Arg120, Tyr355, Ser530 |
| Tubulin | 1SA0 | -7.9 | Cys241, Leu248, Ala316 |
| BRAF V600E | 3OG7 | -9.1 | Cys532, Phe583, Trp531 |
Note: This table is for illustrative purposes. The binding energies and interacting residues are based on published data for various benzamide derivatives and are not specific to this compound. The actual values would require specific docking studies for the compound of interest.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful lens to observe the behavior of a molecule over time, providing a dynamic picture of its interactions and stability within a biological system, such as in complex with a protein target. tandfonline.comrsc.orgmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to analyze conformational changes and the stability of ligand-protein complexes. mdpi.com
The stability of a ligand-protein complex is a critical indicator of the ligand's potential efficacy. MD simulations are used to assess this by monitoring key metrics over the simulation time, typically on the nanosecond scale. tandfonline.com
Another important parameter is the Root Mean Square Fluctuation (RMSF). This metric measures the fluctuation of individual amino acid residues throughout the simulation. tandfonline.com High RMSF values in specific loops or domains of the protein can indicate regions of high flexibility, which may be crucial for ligand entry or binding. Conversely, a reduction in the fluctuation of residues in the binding pocket upon the ligand's presence would suggest a stabilizing interaction. tandfonline.com
MD simulations allow for a detailed, time-resolved analysis of the specific interactions that maintain the ligand within the protein's binding pocket. While initial docking studies provide a static snapshot of binding, MD simulations reveal the persistence and dynamics of these interactions. rsc.org
For this compound, key interactions would be tracked throughout the simulation. These typically include:
Hydrogen Bonds: The formation and breakage of hydrogen bonds between the ligand's amide group (both the N-H donor and C=O acceptor) and the acetyl carbonyl group with polar residues in the binding site are continuously monitored. The percentage of time a specific hydrogen bond is maintained is a strong indicator of its importance for binding affinity.
Hydrophobic Interactions: The methyl group on the benzamide ring and the acetylphenyl moiety can form stable hydrophobic interactions with nonpolar residues of the target protein.
Aromatic Interactions: The two phenyl rings of the compound can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket.
By analyzing the trajectory of the simulation, researchers can identify which of these interactions are most stable and consistently present, thereby pinpointing the key determinants of binding affinity for this compound.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. pharmacophorejournal.comnih.gov A pharmacophore model for a series of active compounds, including a scaffold like this compound, would typically define key features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. pharmacophorejournal.comresearchgate.net
For instance, a potential pharmacophore model derived from this compound could include:
One hydrogen bond donor (the amide N-H).
Two hydrogen bond acceptors (the amide C=O and the acetyl C=O).
Two aromatic rings.
One hydrophobic feature (the methyl group).
Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the required spatial arrangement of features. nih.govresearchgate.net This virtual screening process allows for the rapid identification of diverse chemical structures that have a high probability of binding to the same target, serving as new starting points for drug development. researchgate.net
In silico Computational ADMET Profiling for Drug-Like Properties
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to evaluate the drug-like properties of a compound and identify potential liabilities before committing to expensive synthesis and testing. nih.govscirp.org Various computational models, such as those provided by SwissADME, are used to predict these properties based on the molecule's structure. researchgate.netmdpi.com For this compound, a typical ADMET profile would be generated to assess its potential as an orally bioavailable drug.
The evaluation often begins with Lipinski's Rule of Five, a set of guidelines used to predict poor oral absorption or permeation.
Table 1: Predicted Physicochemical and ADMET Properties for this compound
| Property Category | Parameter | Predicted Value/Assessment | Drug-Likeness Guideline |
| Physicochemical Properties | Molecular Weight | 253.30 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 3.10 | ≤ 5 | |
| Topological Polar Surface Area (TPSA) | 58.65 Ų | < 140 Ų | |
| Lipinski's Rule of Five | Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | |
| Rule of Five Violations | 0 | No more than one violation | |
| Pharmacokinetics | Gastrointestinal (GI) Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | - | |
| Drug-Likeness | Ghose Filter | No violations | - |
| Veber Rule | No violations | - | |
| Medicinal Chemistry | PAINS (Pan-Assay Interference Compounds) | 0 alerts | No alerts desired |
This in silico profile suggests that this compound possesses favorable drug-like properties. Its molecular weight, lipophilicity (LogP), and hydrogen bonding characteristics fall well within the accepted ranges for orally available drugs, with zero violations of Lipinski's Rule of Five. researchgate.net The predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier indicate good bioavailability. mdpi.com Furthermore, the compound is not flagged as a PAINS (Pan-Assay Interference Compound), suggesting it is less likely to cause non-specific interactions in biochemical assays. This computational assessment provides a strong rationale for its consideration in further drug development efforts. nih.gov
Preclinical Biological Evaluation and Mechanistic Insights
In Vitro Enzyme Inhibition Assays
Despite a comprehensive review of scientific literature, no specific data regarding the in vitro enzyme inhibition activity of N-(4-acetylphenyl)-3-methylbenzamide has been found for the enzymes listed below. The following sections detail the absence of research findings for this particular compound.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase and butyrylcholinesterase are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. nih.gov A thorough search of published scientific literature did not yield any studies or data on the inhibitory effects of this compound on either acetylcholinesterase or butyrylcholinesterase. Therefore, no IC50 values or mechanistic insights for this compound against these enzymes can be provided.
DNA Methyltransferase 1 (DNMT-1) Inhibition
DNA methyltransferase 1 (DNMT-1) is a crucial enzyme in the regulation of gene expression through the process of DNA methylation. nih.gov Its inhibition is a target for anticancer therapies. nih.gov Currently, there are no available research findings or data tables in the public domain that describe the inhibitory activity of this compound against DNA methyltransferase 1.
Sirtuin 2 (SIRT2) Deacetylase Inhibition
Sirtuin 2 (SIRT2) is a NAD-dependent deacetylase involved in various cellular processes, and its inhibition has been explored for therapeutic potential in neurodegenerative diseases and cancer. nih.govnih.gov No specific inhibitory data, such as IC50 values or mechanistic studies, have been published for this compound in relation to SIRT2 deacetylase activity.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov Selective COX-2 inhibitors are a well-established class of anti-inflammatory drugs. nih.gov However, an extensive literature search revealed no studies on the inhibitory effects of this compound against COX-2. Consequently, no data on its potency or selectivity is available.
Histone Deacetylase (HDAC) and Tubulin Polymerization Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression and are targets for cancer therapy. nih.govnih.gov Tubulin polymerization is essential for cell division, and its inhibition is another key strategy in cancer treatment. No published research could be located that investigates the inhibitory potential of this compound on either histone deacetylases or tubulin polymerization.
Urease and Alpha-Amylase Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. nih.govnih.gov Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.govnih.govmdpi.com There is currently no scientific literature available that reports on the inhibitory activity of this compound against either urease or alpha-amylase.
In Vitro Anti-proliferative Activity in Cancer Cell Lines
The investigation of in vitro anti-proliferative activity is a foundational step in cancer drug discovery, designed to determine a compound's ability to inhibit the growth of cancer cells.
Screening against National Cancer Institute (NCI) 60 Cell Line Panel
A primary and comprehensive method for identifying potential anticancer agents is screening against the NCI-60 human tumor cell line panel. Current time information in Всеволожский район, RU. This panel consists of 60 different human cancer cell lines, representing nine distinct types of cancer: leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast cancer. Current time information in Всеволожский район, RU. Since its establishment in the late 1980s, this screening program has generated an extensive database on the effects of numerous compounds, providing critical insights into drug-tumor interactions and genomic influences on drug sensitivity. Current time information in Всеволожский район, RU.
A search of the available NCI databases and public literature did not yield any results for the screening of this compound against the NCI-60 panel. Such a screening would have provided initial data on the compound's potential cancer-selective cytotoxicity and a profile of its activity across various cancer types.
Cell Viability and Growth Inhibition Assays (e.g., MTT, CellTiter-Glo)
To quantify the anti-proliferative effects of a compound, researchers employ cell viability and growth inhibition assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan (B1609692) crystals. The intensity of the purple color is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%. Other assays like the CellTiter-Glo® Luminescent Cell Viability Assay function by measuring ATP levels, another indicator of metabolically active cells.
No specific data from MTT, CellTiter-Glo, or similar assays for this compound could be located. These assays would be essential to determine the potency of the compound in inhibiting the growth of specific cancer cell lines.
Assessment of Cytotoxic Mechanisms (e.g., LDH release, Caspase activation, Cell Cycle Analysis)
Understanding how a compound inhibits cell growth is crucial. This involves investigating its cytotoxic mechanisms.
Lactate (B86563) Dehydrogenase (LDH) Release: The LDH assay is a common method to quantify cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes. An increase in LDH in the cell culture medium indicates cell death and lysis. No studies detailing LDH release following treatment with this compound are publicly available.
Caspase Activation: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. This process is executed by a family of proteases called caspases. Assays that measure the activation of specific caspases, such as caspase-3 or caspase-9, can confirm if a compound induces apoptosis. There is currently no published evidence of caspase activation by this compound.
Cell Cycle Analysis: Cancer is characterized by unregulated cell division, making the cell cycle a prime target for therapeutic intervention. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By treating cells with a compound and staining their DNA, researchers can determine if the compound causes cells to arrest in a specific phase, thereby preventing their proliferation. The effect of this compound on the cell cycle of any cancer cell line has not been reported.
Antioxidant Activity Assessment (e.g., Reducing Power Assay)
Some anticancer compounds also exhibit antioxidant properties, which can be relevant to their mechanism of action. The reducing power assay is a common method to evaluate a compound's antioxidant capacity. This assay is based on the principle that substances with antioxidant activity can donate an electron to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The amount of Fe²⁺ formed, which can be measured spectrophotometrically, is directly correlated with the reducing power of the substance.
No data from a reducing power assay or other antioxidant activity assessments for this compound is available in the scientific literature.
Modulation of Inflammatory Mediators (e.g., Interleukin-6, Tumor Necrosis Factor-alpha)
Chronic inflammation is a known contributor to cancer development and progression. Certain compounds can exert anticancer effects by modulating the levels of inflammatory cytokines. Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are two key pro-inflammatory cytokines often implicated in cancer-related inflammation. TNF-α, for instance, is a pleiotropic cytokine that can have dual roles, either promoting cell death or cell survival depending on the context. The ability of a compound to decrease the production of these mediators in a cancer microenvironment could be a valuable therapeutic attribute.
There are no published studies investigating the effect of this compound on the expression or secretion of IL-6, TNF-α, or other inflammatory mediators.
Identification and Validation of Molecular Targets and Pathways
The ultimate goal of preclinical evaluation is to identify the specific molecular target or pathway through which a compound exerts its biological effect. This can involve a wide range of techniques, from molecular docking studies that predict how a compound might bind to a specific protein, to complex genomic and proteomic analyses of treated cells to see which signaling pathways are altered. Identifying a specific target is crucial for rational drug development and for predicting which patient populations might benefit most from the therapy.
To date, the specific molecular targets and signaling pathways modulated by this compound have not been identified or validated in any published research.
Direct Binding Assays
Comprehensive searches of scientific literature and bioactivity databases did not yield specific data on direct binding assays performed with this compound. Consequently, its affinity and selectivity for specific biological targets remain uncharacterized in the public domain.
While studies on other N-phenylbenzamide derivatives have been conducted, these have primarily focused on antiviral and antiparasitic applications, with some compounds demonstrating an ability to bind to the minor groove of DNA. nih.govacs.org However, no such direct binding data is available for this compound itself.
Modulation of Cellular Signaling Pathways (e.g., Notch Pathway)
There is currently no available scientific literature that investigates the effect of this compound on the Notch signaling pathway. The Notch pathway is a critical cell-to-cell communication system that plays a fundamental role in development and tissue homeostasis. nih.gov Its dysregulation has been implicated in various diseases, making it a target for therapeutic intervention. However, the potential for this compound to modulate this pathway has not been reported.
Impact on Protein Aggregation (e.g., Polyglutamine Aggregation)
The aggregation of proteins, particularly those containing expanded polyglutamine (polyQ) tracts, is a hallmark of several neurodegenerative disorders, including Huntington's disease. Interventions aimed at inhibiting this aggregation process are a key area of therapeutic research. At present, there are no published studies that evaluate the impact of this compound on polyglutamine aggregation or other forms of protein aggregation.
Comparative Analysis with Established Reference Compounds
Due to the absence of preclinical biological data for this compound in the specified areas of investigation, a comparative analysis with established reference compounds is not feasible at this time. Such an analysis would require data on its potency and efficacy in relevant assays, which is currently unavailable in the public scientific record.
Future Perspectives and Emerging Research Directions
Rational Design and Synthesis of Optimized N-(4-acetylphenyl)-3-methylbenzamide Analogues
The principles of rational drug design offer a systematic approach to optimizing the biological activity and physicochemical properties of this compound. This involves the strategic modification of its chemical structure to enhance potency, selectivity, and pharmacokinetic profiles.
The synthesis of N-phenylbenzamide derivatives is often achieved through the coupling of a substituted aniline (B41778) with a substituted benzoyl chloride. nih.govcyberleninka.ru For this compound, this would typically involve the reaction of 4-aminoacetophenone with 3-methylbenzoyl chloride. Analogue design would focus on introducing a variety of substituents on both aromatic rings. For instance, modifying the methyl group on the benzoyl ring or altering the acetyl group on the phenyl ring could significantly impact target binding and metabolic stability. nih.govnih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, would be crucial in identifying modifications that lead to improved biological effects. nih.gov For example, introducing electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, influencing its interaction with biological targets. nih.gov The goal of such optimization would be to develop analogues with superior efficacy and a more desirable safety profile for potential therapeutic applications. nih.gov
Table 1: Hypothetical Analogues and Their Design Rationale
| Analogue | Modification | Rationale |
|---|---|---|
| Analogue A | Replacement of the 3-methyl group with a trifluoromethyl group | To enhance metabolic stability and potentially alter binding affinity through electronic effects. |
| Analogue B | Introduction of a hydroxyl group on the phenyl ring | To increase solubility and provide a potential new hydrogen bonding site for target interaction. |
| Analogue C | Conversion of the acetyl group to an alcohol | To investigate the importance of the ketone functionality for biological activity and potentially improve solubility. |
| Analogue D | Addition of a halogen (e.g., Chlorine, Fluorine) to the benzoyl ring | To explore the impact of lipophilicity and electronic effects on cell permeability and target engagement. nih.gov |
Application in Targeted Drug Delivery Systems
To maximize therapeutic efficacy and minimize off-target effects, this compound and its optimized analogues could be incorporated into targeted drug delivery systems. nih.gov These systems are designed to deliver the therapeutic agent specifically to the site of action, such as a tumor or an inflamed tissue. nih.gov
Nanoparticle-based carriers, including liposomes, polymeric nanoparticles, and micelles, are promising vehicles for targeted delivery. nih.gov The compound could be encapsulated within or conjugated to the surface of these nanoparticles. Passive targeting can be achieved through the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to their leaky vasculature. nih.gov For active targeting, the surface of the nanoparticles could be decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. This approach would enhance the selective uptake of the drug-loaded nanoparticles, thereby increasing the local concentration of the therapeutic agent. nih.gov
Table 2: Comparison of Potential Nanocarrier Systems
| Nanocarrier | Description | Potential Advantages for this compound Delivery |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds; surface can be modified for targeting. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Controlled release of the drug; can be functionalized for active targeting; good stability. |
| Ethosomes | Phospholipid-based vesicles containing a high concentration of ethanol. | Enhanced permeation through biological membranes, particularly the skin, making them suitable for transdermal delivery. nih.gov |
| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Can solubilize poorly water-soluble drugs; small size allows for efficient accumulation in target tissues. |
Exploration of Multitarget-Directed Ligand Design Principles
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.govtandfonline.com The traditional "one-target, one-molecule" approach may be insufficient for treating such multifactorial conditions. tandfonline.com Multitarget-directed ligands (MTDLs) are single chemical entities designed to interact with two or more distinct biological targets, offering a potentially more effective therapeutic strategy. nih.govnih.gov
The this compound scaffold is a promising starting point for the design of MTDLs. nih.gov By incorporating additional pharmacophores or modifying existing functional groups, it may be possible to create analogues that modulate multiple targets simultaneously. For example, in the context of Alzheimer's disease, a derivative could be designed to inhibit both acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes in the disease's pathology. nih.govsci-hub.se This approach has been explored for other benzamide (B126) derivatives and could be applied here. nih.gov
Table 3: Potential Target Combinations for MTDL Design
| Disease Context | Target 1 | Target 2 | Rationale for Combination |
|---|---|---|---|
| Cancer | A specific kinase | A histone deacetylase (HDAC) | Synergistic anti-proliferative effects by targeting both signaling pathways and epigenetic regulation. |
| Alzheimer's Disease | Acetylcholinesterase (AChE) | Monoamine oxidase B (MAO-B) | To address both cognitive decline and neuroinflammation. tandfonline.com |
| Inflammatory Disorders | A cyclooxygenase (COX) enzyme | A pro-inflammatory cytokine receptor | To simultaneously block different pathways involved in the inflammatory cascade. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process, making it faster and more cost-effective. researchgate.netstmjournals.com These computational tools can be applied to the discovery and optimization of this compound analogues in several ways. nih.gov
AI algorithms can screen vast virtual libraries of compounds to identify molecules with a high probability of binding to a specific target. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML to predict the biological activity of novel analogues based on their chemical structure. nih.gov Furthermore, generative AI models can design entirely new molecules with desired properties, a process known as de novo drug design. researchgate.net These in silico methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the identification of promising lead candidates. stmjournals.comnih.gov
Table 4: AI/ML Approaches in Drug Discovery
| AI/ML Technique | Application for this compound | Expected Outcome |
|---|---|---|
| Virtual Screening | Docking simulations of a virtual library of analogues against a target protein. | Identification of potential hit compounds with high binding affinity. researchgate.net |
| QSAR Modeling | Building a predictive model based on the structures and activities of known benzamide derivatives. | Estimation of the biological activity of newly designed analogues before synthesis. |
| Generative Models | De novo design of novel molecular structures based on the this compound scaffold. | Creation of diverse and novel analogues with optimized properties. |
| Toxicity Prediction | Using ML models to predict potential adverse effects based on chemical structure. | Early identification and deprioritization of potentially toxic compounds. stmjournals.comnih.gov |
Advancements in Combinatorial Chemistry and High-Throughput Screening Methodologies
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds. fiveable.me Techniques such as parallel synthesis and split-and-mix synthesis can be employed to generate thousands of this compound analogues by combining different building blocks. fiveable.meyoutube.comyoutube.com
These extensive libraries can then be evaluated using High-Throughput Screening (HTS), a process that allows for the rapid testing of thousands of compounds for their biological activity against a specific target. nih.govthermofisher.com HTS assays can be cell-based or target-based and utilize various detection methods, including fluorescence, luminescence, and absorbance. enamine.net The integration of combinatorial synthesis and HTS can dramatically accelerate the hit-to-lead optimization process, enabling the efficient exploration of the chemical space around the this compound scaffold. fiveable.meacs.org
Table 5: Advantages of Combinatorial Chemistry in Drug Discovery
| Advantage | Description |
|---|---|
| Speed | Rapid generation of a large number of compounds in a short period. fiveable.me |
| Diversity | Creation of a wide range of structurally diverse molecules, increasing the chances of finding a hit. |
| Efficiency | Automation and parallel processing reduce the time and resources required for synthesis and screening. youtube.com |
| Scalability | Once a hit is identified, the synthetic route can be adapted for larger-scale production for further testing. youtube.com |
Potential Utility as Chemical Biology Probes and Tools for Pathway Elucidation
Chemical biology probes are small molecules designed to study and manipulate biological systems. ucsd.edu this compound and its derivatives could be developed into valuable probes to investigate cellular pathways and identify new drug targets.
To function as a probe, the molecule would need to be modified to include a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, and a photoreactive group for covalent cross-linking to its target protein. nih.gov For example, benzamide-based photoreactive probes have been successfully designed for histone deacetylases (HDACs), enabling the mapping of their binding sites. nih.govresearchgate.net A similar strategy could be applied to this compound to create probes for its specific biological target. These probes would be instrumental in target validation, understanding the mechanism of action, and elucidating the broader biological context in which the compound functions.
Table 6: Modifications for Creating Chemical Probes
| Modification | Type of Group | Purpose |
|---|---|---|
| Fluorescent Tag | e.g., NBD (Nitrobenzofurazan) | To visualize the subcellular localization of the compound and its target. ucsd.edu |
| Biotin Tag | A small molecule with high affinity for streptavidin | To facilitate the isolation and identification of the target protein through affinity purification. |
| Photoreactive Group | e.g., Azide, Benzophenone | To enable covalent cross-linking of the probe to its target upon UV irradiation, allowing for target identification. nih.gov |
| Alkyne or Azide Handle | For "click chemistry" reactions | To allow for the late-stage introduction of reporter tags. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
